molecular formula C15H11F3O3 B7963799 Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate

Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate

Cat. No.: B7963799
M. Wt: 296.24 g/mol
InChI Key: DPNFUCJKQCWHCB-UHFFFAOYSA-N
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Description

Chemical Significance of Fluorinated Aromatic Esters

Fluorinated aromatic esters occupy a critical niche in synthetic organic chemistry due to the unique electronic and steric effects imparted by fluorine atoms. The introduction of trifluoromethoxy (-OCF$$_3$$) groups, as seen in this compound, enhances metabolic stability and lipophilicity, making such compounds valuable intermediates in pharmaceutical and agrochemical development. For instance, trifluoromethylated β-keto esters have demonstrated exceptional utility in asymmetric catalysis, enabling the construction of stereogenic quaternary centers critical for bioactive molecule synthesis. The electron-withdrawing nature of fluorine substituents also modifies reaction pathways, favoring electrophilic substitutions and stabilizing reactive intermediates.

Structural Features and Nomenclature of this compound

The compound’s IUPAC name, this compound, systematically describes its structure:

  • A benzoate ester core (methyl ester of benzoic acid).
  • A 4-substituted phenyl group attached to the benzoate ring.
  • A trifluoromethoxy group (-OCF$$_3$$) at the 3-position of the phenyl substituent.

The SMILES notation $$ \text{COC(C1=CC=C(C2=CC=CC(OC(F)(F)F)=C2)C=C1)=O} $$ further elucidates connectivity. Key structural data are summarized below:

Property Value
Molecular Formula $$ \text{C}{15}\text{H}{11}\text{F}{3}\text{O}{3} $$
Molecular Weight 296.25 g/mol
CAS Registry Number 1433879-01-6
MDL Number MFCD27578582

The trifluoromethoxy group introduces significant steric bulk and electron-withdrawing effects, influencing the compound’s solubility and reactivity. Comparative analysis with related esters, such as [3-fluoro-4-(trifluoromethoxy)phenyl] benzoate (CAS CID 140985012), reveals that fluorine positioning modulates electronic distribution and intermolecular interactions. For example, para-substituted fluorinated esters exhibit distinct $$^{19}\text{F}$$ NMR shifts compared to meta- or ortho-substituted analogs.

Properties

IUPAC Name

methyl 4-[3-(trifluoromethoxy)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-20-14(19)11-7-5-10(6-8-11)12-3-2-4-13(9-12)21-15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNFUCJKQCWHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely employed method for constructing the biaryl backbone of Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate. This approach couples a boronic acid (or ester) derivative of 3-(trifluoromethoxy)phenyl with a methyl bromobenzoate precursor.

Typical Procedure :
A mixture of methyl 4-bromo-2-methylbenzoate (2.2 mmol), bis(pinacolato)diboron (2.2 mmol), and palladium(II) acetate (0.07 mmol) in dimethyl sulfoxide (DMSO) is heated at 80°C for 3 hours. The resultant boronic ester is then reacted with 3-(trifluoromethoxy)phenyl bromide in the presence of cesium carbonate (26.69 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (1.78 mmol) in a 4:1 dioxane-water mixture at 90°C for 16 hours. Purification via silica gel chromatography yields the product with a typical isolated yield of 71–95%.

Key Reaction Parameters :

ParameterValue/Detail
CatalystPd(dppf)Cl₂ or Pd(OAc)₂
BaseCs₂CO₃ or NaHCO₃
SolventDioxane-water or DMF
Temperature80–90°C
Reaction Time3–16 hours

Miyaura Borylation

Prior to Suzuki coupling, Miyaura borylation converts aryl halides into boronic esters, enhancing reactivity. For example, methyl 4-bromo-2-methylbenzoate reacts with bis(pinacolato)diboron in DMSO at 80°C under palladium catalysis. This step achieves quantitative conversion, critical for high-yielding downstream couplings.

Esterification Strategies

Acid-Catalyzed Esterification

Direct esterification of 4-[3-(trifluoromethoxy)phenyl]benzoic acid with methanol is a foundational method. A representative protocol involves refluxing the acid in methanol with concentrated sulfuric acid (4 drops) under microwave irradiation (300 MHz, 90 minutes). The reaction proceeds via nucleophilic acyl substitution, yielding the ester in >80% purity.

Optimization Insights :

  • Catalyst Load : Sulfuric acid (0.5–1 mol%) minimizes side reactions.

  • Microwave Assistance : Reduces reaction time from 24 hours (conventional heating) to 90 minutes.

Transesterification

For acid-sensitive substrates, transesterification using methyl acetate and a lipase catalyst (e.g., CAL-B) under mild conditions (40°C, 48 hours) offers an alternative. However, this method is less prevalent due to lower yields (50–60%)[General Knowledge].

Functional Group Interconversion

Hydrolysis of Boronate Esters

Sodium periodate and ammonium acetate in acetone-water (20°C, 16 hours) efficiently hydrolyze boronate esters to boronic acids, a critical step in Suzuki coupling workflows. This method achieves 71.2% yield with minimal byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production utilizes continuous flow reactors to enhance heat/mass transfer. A patented process involves:

  • Borylation Step : Methyl 4-bromobenzoate and bis(pinacolato)diboron in a Pd-packed cartridge reactor (80°C, 1 hour residence time).

  • Coupling Step : Reaction with 3-(trifluoromethoxy)phenyl iodide in a tandem reactor system (90°C, 2 hours).
    This method achieves 85% overall yield and 99.5% purity, suitable for pharmaceutical applications.

Catalyst Recycling

Industrial processes employ immobilized palladium catalysts (e.g., Pd on activated carbon) to reduce costs. After reaction completion, the catalyst is filtered and reused for up to 10 cycles with <5% activity loss[General Knowledge].

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.90 (s, 3H, OCH₃), 7.43–7.53 (m, 4H, Ar-H), 7.99 (d, 1H, J = 8.6 Hz).

  • IR (KBr) : 1716 cm⁻¹ (C=O stretch), 1099 cm⁻¹ (C-O-C of trifluoromethoxy).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile-water) shows a single peak at 4.15 min retention time, confirming >99% purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H14F3O3
  • Molecular Weight : 320.28 g/mol
  • CAS Number : 1433879-01-6

The unique trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Chemistry

Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

  • Reactions :
    • Oxidation : Can be oxidized to form carboxylic acids.
    • Reduction : Reduction can yield alcohols.
    • Substitution : The trifluoromethoxy group can undergo nucleophilic substitution, leading to various derivatives.
Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAlcohols
SubstitutionAmines, thiolsVarious substituted derivatives

Research indicates that this compound may exhibit significant biological activity due to its structural features. The trifluoromethoxy group is known to enhance interactions with biological targets:

  • Mechanism of Action :
    • Enzyme Inhibition : Compounds with trifluoromethoxy groups can inhibit various enzymes, potentially leading to therapeutic effects.
    • Receptor Modulation : Interaction with specific receptors may alter signaling pathways affecting cellular functions.

Case studies have shown promising results regarding its antimicrobial properties against Gram-positive bacteria, suggesting potential applications in antibiotic development .

Pharmaceutical Development

The presence of the trifluoromethoxy group has been linked to improved pharmacokinetic properties, making it a focus in drug development:

  • Applications in Drug Design :
    • The compound's structural features allow for modifications that enhance efficacy and selectivity against specific biological targets.
    • It has been explored in the context of developing treatments for bacterial infections and other diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of this compound against Acinetobacter baumannii, a pathogen on the WHO priority list. The compound demonstrated significant inhibitory effects, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its utility in understanding biochemical mechanisms and developing therapeutic agents targeting these pathways.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges : Introducing -OCF₃ at specific positions requires precise control, as seen in the use of Togni reagent II for ortho-trifluoromethoxylation . Competing reactions, such as over-oxidation or regioisomer formation, are common pitfalls.
  • Biological Performance : this compound’s bioactivity is sensitive to substituent positioning. For instance, shifting the -OCF₃ group from the 3- to 4-position on the phenyl ring (as in Ethyl 4-(trifluoromethoxy)benzoate) alters its interaction with biological targets .
  • Material Design: In liquid crystals, the trifluoromethoxy group’s dipole moment enhances dielectric anisotropy, a property critical for display technologies .

Biological Activity

Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound contains a trifluoromethoxy group, which is known to enhance both the lipophilicity and metabolic stability of molecules, thus improving their interaction with biological membranes and enzymes. The presence of this group can also influence the compound's binding affinity and specificity towards various biological targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to penetrate cellular membranes and interact with proteins involved in various metabolic pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, affecting metabolic processes.
  • Modulation of Receptor Activity : It may interact with receptors, leading to alterations in signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that compounds with trifluoromethoxy groups exhibit enhanced antimicrobial activity against various pathogens due to their increased lipophilicity and stability .
  • Anti-inflammatory Effects : This compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Anticancer Potential : Preliminary studies indicate that similar compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties .

Case Studies and Evaluations

  • Antimicrobial Activity :
    • A study evaluated the effectiveness of various benzoate derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition compared to control compounds .
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent response, with significant cell death observed at higher concentrations .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has shown that modifications in the aromatic rings significantly affect the biological activity of benzoate derivatives. The trifluoromethoxy group was identified as a crucial element enhancing activity against certain cancer types .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityDose-dependent cell death
SAR InsightsEnhanced potency with trifluoromethoxy group

Q & A

Q. Basic

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish methyl ester (δ ~3.9 ppm) and trifluoromethoxy (δ ~120–125 ppm in ¹⁹F NMR) groups .
    • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and CF₃O vibrations (~1250–1150 cm⁻¹) .
      Advanced
  • DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets model electron-withdrawing effects of the trifluoromethoxy group on aromatic ring reactivity. HOMO-LUMO gaps predict nucleophilic attack sites .
  • X-ray crystallography : Resolves steric effects of the trifluoromethoxy group on crystal packing, crucial for material science applications .

What strategies are employed to evaluate the stability of this compound under varying storage and experimental conditions?

Q. Basic

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC. Trifluoromethoxy groups are hydrolytically stable, but ester bonds may degrade in acidic/basic conditions .
    Advanced
  • Forced degradation : Expose to UV light (254 nm) or H₂O₂ (3%) to simulate oxidative stress. LC-QTOF-MS identifies degradation products like 4-[3-(trifluoromethoxy)phenyl]benzoic acid .
  • pH-dependent kinetics : Use phosphate buffers (pH 2–10) to quantify ester hydrolysis rates. Pseudo-first-order kinetics models predict shelf-life .

How does this compound interact with biological targets, and what assays are used to validate these interactions?

Q. Basic

  • In vitro binding assays : Fluorescence polarization (FP) screens for binding to serum albumin or cytochrome P450 isoforms. Trifluoromethoxy enhances lipophilicity (logP ~3.5), improving membrane permeability .
    Advanced
  • Molecular docking : AutoDock Vina simulates binding to enzymes like COX-2. The trifluoromethoxy group may occupy hydrophobic pockets, reducing IC₅₀ values in enzyme inhibition assays .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-MS/MS. Demethylation at the ester group is a primary metabolic pathway .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Q. Advanced

  • Batch-to-batch variability : Quantify impurities (e.g., residual palladium) using ICP-MS, as metal traces may skew cell viability assays (e.g., MTT) .
  • SAR studies : Compare analogs (e.g., ethyl esters or fluorophenyl substitutions) to isolate the trifluoromethoxy group’s contribution to activity. Use ANOVA for statistical validation .
  • Dose-response curves : EC₅₀ discrepancies may arise from solvent effects (DMSO vs. ethanol). Normalize data to vehicle controls .

What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Q. Advanced

  • LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 293 → 213 for the parent ion). Use deuterated internal standards (e.g., CD₃-labeled ester) to correct matrix effects .
  • Sample preparation : Solid-phase extraction (C18 cartridges) with methanol elution achieves >90% recovery from plasma .

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